2-(3-Methylsulfanyl-phenylamino)-nicotinic acid
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Overview
Description
2-(3-Methylsulfanyl-phenylamino)-nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a methylsulfanyl group attached to a phenylamino moiety, which is further connected to a nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylsulfanyl-phenylamino)-nicotinic acid typically involves the reaction of 3-methylsulfanyl aniline with nicotinic acid derivatives under specific conditions. One common method includes the use of coupling reactions facilitated by catalysts such as palladium or copper. The reaction conditions often involve elevated temperatures and the presence of a base to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylsulfanyl-phenylamino)-nicotinic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-Methylsulfanyl-phenylamino)-nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methylsulfanyl-phenylamino)-nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylsulfanyl-phenylamino)-pyridine-3-carboxylic acid
- 2-(3-Methylsulfanyl-phenylamino)-benzoic acid
- 2-(3-Methylsulfanyl-phenylamino)-thiazole
Uniqueness
2-(3-Methylsulfanyl-phenylamino)-nicotinic acid is unique due to its specific combination of a nicotinic acid core with a methylsulfanyl-phenylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H12N2O2S |
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Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-(3-methylsulfanylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2S/c1-18-10-5-2-4-9(8-10)15-12-11(13(16)17)6-3-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |
InChI Key |
XSJKCCUASQVUSD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
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